molecular formula C13H18Cl2N2O2S B11070897 2,5-dichloro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

2,5-dichloro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B11070897
M. Wt: 337.3 g/mol
InChI Key: RSVFMAAYEFCSJG-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE is a chemical compound with the molecular formula C13H18Cl2N2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methyl-4-piperidinol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzenesulfonamide
  • N-Methyl-4-piperidinol
  • Benzenesulfonamide derivatives

Uniqueness

2,5-DICHLORO-N-METHYL-N-(1-METHYL-4-PIPERIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both dichloro and piperidinyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H18Cl2N2O2S

Molecular Weight

337.3 g/mol

IUPAC Name

2,5-dichloro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C13H18Cl2N2O2S/c1-16-7-5-11(6-8-16)17(2)20(18,19)13-9-10(14)3-4-12(13)15/h3-4,9,11H,5-8H2,1-2H3

InChI Key

RSVFMAAYEFCSJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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